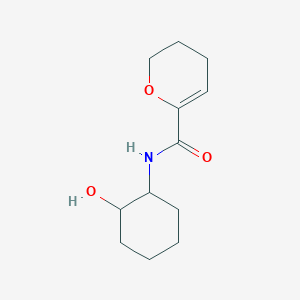
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide, also known as CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is a neurotransmitter that plays a crucial role in regulating neuronal excitability, and its dysregulation has been implicated in various neurological disorders.
作用機序
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide increases the levels of GABA in the brain, leading to a reduction in neuronal excitability and seizure activity.
Biochemical and Physiological Effects:
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability and seizure activity. Additionally, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance use disorders. Furthermore, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to have anxiolytic effects in animal models of anxiety, indicating its potential as a treatment for anxiety disorders.
実験室実験の利点と制限
One advantage of using N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide in lab experiments is its potent inhibition of GABA transaminase, which allows for a significant increase in GABA levels in the brain. Additionally, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. One limitation of using N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide in lab experiments is its specificity for GABA transaminase, which may limit its potential applications in other neurological disorders.
将来の方向性
1. Investigating the potential of N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide as a treatment for other neurological disorders, such as depression and schizophrenia.
2. Developing more potent and selective GABA transaminase inhibitors based on the structure of N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide.
3. Studying the long-term effects of N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide on GABA levels and neuronal function.
4. Investigating the potential of N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide in combination with other drugs for the treatment of neurological disorders.
5. Developing new delivery methods for N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide to improve its efficacy and reduce side effects.
合成法
The synthesis of N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide involves the reaction of 6-bromonicotinic acid with cyclohexylamine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The product is then treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide.
科学的研究の応用
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been studied extensively in preclinical models of various neurological disorders, including epilepsy, addiction, and anxiety. In these studies, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability and seizure activity. Additionally, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance use disorders. Furthermore, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to have anxiolytic effects in animal models of anxiety, indicating its potential as a treatment for anxiety disorders.
特性
IUPAC Name |
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-10-6-2-1-5-9(10)13-12(15)11-7-3-4-8-16-11/h7,9-10,14H,1-6,8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBRGHDYHLEJNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CCCCO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane](/img/structure/B7631101.png)

![3-[(5-Chloropyridin-2-yl)methyl]-5-methyl-5-pyridin-2-ylimidazolidine-2,4-dione](/img/structure/B7631112.png)
![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631124.png)


![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631130.png)
![1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631137.png)
![[1-(1H-benzimidazol-2-yl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7631140.png)
![2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide](/img/structure/B7631153.png)
![N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide](/img/structure/B7631165.png)
![2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide](/img/structure/B7631175.png)
![4-(dimethylamino)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631180.png)